molecular formula C13H8F2N2 B1406201 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 1546495-83-3

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B1406201
CAS No.: 1546495-83-3
M. Wt: 230.21 g/mol
InChI Key: VFVBCVHILDNEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are important fused bicyclic 5–6 heterocycles and are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been developed over the past decade and are considered effective for the direct synthesis of imidazo[1,2-a]pyridines .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The exact molecular structure of “6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine” specifically would require more detailed information or computational analysis.


Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile is one of the known methods .

Scientific Research Applications

Alzheimer’s Disease Imaging

  • Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives for imaging beta-amyloid in Alzheimer’s disease. These compounds showed binding affinity to amyloid plaques in human Alzheimer's Disease cortical tissues, indicating potential as radioligands for amyloid plaque imaging in the brain of Alzheimer's patients (Zeng et al., 2006).

Antitubercular Activity

  • Abhale et al. (2016) studied a series of imidazo[1,2-a]pyridine derivatives for their antitubercular activity against Mycobacterium smegmatis MC2 155 strain. They found that certain derivatives showed good antitubercular activity (Abhale et al., 2016).

Anticonvulsant Studies

  • Ulloora et al. (2013) designed and synthesized new series of imidazo[1,2-a]pyridines as anticonvulsant agents. Compounds with a 4-fluorophenyl substituent showed potent anticonvulsant activity without toxicity (Ulloora et al., 2013).

Viral Inhibition

  • Enguehard-Gueiffier et al. (2013) reported the synthesis of biphenyl derivatives of imidazo[1,2-a]pyridine for inhibiting the replication of viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).

Fluorescent Properties

  • Velázquez-Olvera et al. (2012) synthesized 3-hydroxymethyl imidazo[1,2-a]pyridines and studied their fluorescent properties. These compounds showed enhanced fluorescence intensity, indicating their potential as biomarkers and sensors (Velázquez-Olvera et al., 2012).

Antimicrobial Evaluation

  • Al‐Tel et al. (2011) synthesized novel imidazo[1,2-a]pyridine derivatives with strong inhibition against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Al‐Tel et al., 2011).

Photophysical Investigation

  • Renno et al. (2022) investigated imidazo[1,5-a]pyridine-based fluorophores for their interaction with liposomes, indicating their potential as cell membrane probes (Renno et al., 2022).

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes can lead to alterations in cellular processes, making it a valuable compound for studying enzyme inhibition and signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the phosphorylation status of proteins involved in signaling cascades, thereby altering the downstream effects on gene expression and metabolic activities . These changes can lead to various cellular outcomes, including altered cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of specific enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt normal cellular signaling and lead to changes in gene expression patterns . Additionally, this compound can interact with transcription factors, further influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the metabolism of nucleotides, amino acids, and lipids. By modulating these pathways, this compound can alter the overall metabolic state of cells, impacting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity, as it may interact with different biomolecules in specific cellular environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with target biomolecules, thereby modulating its biochemical and cellular effects .

Properties

IUPAC Name

6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBCVHILDNEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.